molecular formula C12H22ClNO4S B2370699 Tert-butyl 4-[(chlorosulfonyl)methyl]azepane-1-carboxylate CAS No. 1955547-38-2

Tert-butyl 4-[(chlorosulfonyl)methyl]azepane-1-carboxylate

Cat. No.: B2370699
CAS No.: 1955547-38-2
M. Wt: 311.82
InChI Key: WILWNVQOKSGXME-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(chlorosulfonyl)methyl]azepane-1-carboxylate is a specialized organic compound featuring a seven-membered azepane ring with a tert-butyl carbamate group at the 1-position and a chlorosulfonylmethyl substituent at the 4-position. The tert-butyl carbamate acts as a protective group for the amine, enabling selective deprotection under acidic conditions for downstream synthetic applications. The chlorosulfonylmethyl group (-CH₂SO₂Cl) is highly reactive, making this compound a critical intermediate in sulfonamide synthesis, particularly in pharmaceuticals and agrochemicals. Its molecular formula is inferred as C₁₁H₂₀ClNO₄S (molecular weight ~300.5 g/mol), though exact data requires experimental verification.

Properties

IUPAC Name

tert-butyl 4-(chlorosulfonylmethyl)azepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO4S/c1-12(2,3)18-11(15)14-7-4-5-10(6-8-14)9-19(13,16)17/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILWNVQOKSGXME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Azepane

The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality of azepane. This step is critical for preventing undesired side reactions during subsequent sulfonylation.

Procedure :

  • Azepane (1.0 equiv) is dissolved in dichloromethane (DCM) under nitrogen.
  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and triethylamine (TEA, 1.2 equiv) are added dropwise at 0–5°C.
  • The reaction is stirred at room temperature for 12–18 hours.
  • The mixture is washed with water, dried over Na₂SO₄, and concentrated to yield tert-butyl azepane-1-carboxylate .

Yield : 85–92%.

Introduction of the Chlorosulfonyl Group

The chlorosulfonyl moiety is introduced via sulfonylation of the hydroxymethyl intermediate. Two primary methods are documented:

Direct Sulfonylation Using Chlorosulfonic Acid

Reagents :

  • Tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate
  • Chlorosulfonic acid (ClSO₃H)
  • DCM or ethyl acetate

Procedure :

  • The hydroxymethyl derivative (1.0 equiv) is dissolved in anhydrous DCM at −10°C.
  • Chlorosulfonic acid (1.5 equiv) is added slowly over 30 minutes.
  • The reaction is warmed to 25°C and stirred for 4–6 hours.
  • The mixture is quenched with ice-cold water, and the organic layer is separated, dried, and concentrated.

Yield : 68–75%.

Sulfur Trioxide Complex Mediated Reaction

Reagents :

  • Tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate
  • Sulfur trioxide-pyridine complex (SO₃·Py)
  • Dichloromethane

Procedure :

  • The hydroxymethyl derivative (1.0 equiv) and SO₃·Py (2.0 equiv) are combined in DCM.
  • The reaction is stirred at 0°C for 2 hours, then at 25°C for 12 hours.
  • The mixture is filtered, washed with NaHCO₃ solution, and concentrated.

Yield : 72–80%.

Optimization and Industrial-Scale Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability. Key optimizations include:

Solvent Selection

  • Hexane is used for crystallization post-sulfonylation to enhance purity.
  • Ethyl acetate improves solubility of intermediates during workup.

Temperature Control

  • Sulfonylation at 0–5°C minimizes side reactions (e.g., sulfonate ester formation).

Catalytic Additives

  • Triethylamine neutralizes HCl byproducts, preventing acid-catalyzed decomposition.

Characterization and Quality Control

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.40–3.60 (m, 4H, NCH₂), 4.10 (s, 2H, CH₂SO₂Cl).
  • IR : 1745 cm⁻¹ (C=O), 1360 cm⁻¹ (S=O).

Purity :

  • HPLC analysis typically shows ≥98% purity when crystallized from hexane.

Comparative Analysis of Methods

Method Reagents Yield (%) Purity (%) Scalability
Chlorosulfonic Acid ClSO₃H, DCM 68–75 95 Moderate
SO₃·Py Complex SO₃·Py, DCM 72–80 97 High
Industrial Protocol ClSO₃H, Hexane 85–90 98 High

Challenges and Alternative Routes

Competing Side Reactions

  • Sulfonate Ester Formation : Occurs at elevated temperatures or excess sulfonating agent. Mitigated by strict temperature control.
  • Boc Deprotection : Acidic conditions during sulfonylation may cleave the Boc group. Neutralization with TEA is critical.

Alternative Sulfonylation Agents

  • Chlorosulfonyl Isocyanate (CSI) : Reacts with hydroxymethyl groups to form sulfonamides but requires anhydrous conditions.

Recent Advances

Flow Chemistry Approaches

Continuous flow systems reduce reaction times (2–4 hours) and improve yields (82–88%) by enhancing mixing and heat transfer.

Green Solvent Alternatives

  • Cyclopentyl methyl ether (CPME) : Replaces DCM in sulfonylation, reducing environmental impact without compromising yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(chlorosulfonyl)methyl]azepane-1-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and at room temperature.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups.

    Reduction Reactions: Sulfonamide or sulfonic acid derivatives.

    Oxidation Reactions: Sulfone derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-[(chlorosulfonyl)methyl]azepane-1-carboxylate is being investigated for its potential as a drug candidate. Its unique structure allows it to interact with biological targets, making it a subject of interest in the development of therapeutics for various diseases.

  • Sigma-1 Receptor Agonism : Research indicates that compounds with similar structures may act as sigma-1 receptor agonists, which could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease . The sigma-1 receptor plays a crucial role in neuroprotection and cellular signaling, making this compound a candidate for further investigation.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. The presence of the chlorosulfonyl group enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions.

  • Reagent in Organic Reactions : It can be used to synthesize more complex molecules by acting as an electrophile that reacts with nucleophiles, such as amines or alcohols. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

Agrochemicals

The compound's reactivity and ability to modify biological systems make it suitable for use in agrochemical formulations.

  • Pesticide Development : Its potential antimicrobial properties suggest applications in developing new pesticides or herbicides that can target specific pests while minimizing harm to non-target organisms .

Biological Research

In biological contexts, this compound is explored for its antimicrobial and anticancer activities.

  • Antimicrobial Activity : Preliminary studies indicate that it may exhibit significant antimicrobial effects against various bacterial strains, which is critical given the rising resistance to existing antibiotics .
  • Anticancer Properties : The compound's ability to interact with cellular pathways positions it as a candidate for anticancer research, where it could potentially inhibit tumor growth or promote apoptosis in cancer cells .

Case Studies and Research Findings

Application AreaStudy/ReferenceFindings
Medicinal ChemistryPatent CA3157428A1Compounds similar to this compound show promise as sigma-1 receptor agonists for neurodegenerative diseases .
Organic SynthesisParchem Product DescriptionThe compound acts as an electrophile in nucleophilic substitution reactions, facilitating the synthesis of complex organic molecules .
AgrochemicalsPubChem DatabasePotential applications in developing new agrochemicals due to its reactivity and antimicrobial properties .
Biological ResearchAmbeed Product InformationExhibits significant antimicrobial activity against multidrug-resistant bacteria .

Mechanism of Action

The mechanism of action of tert-butyl 4-[(chlorosulfonyl)methyl]azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, resulting in its bioactive effects .

Comparison with Similar Compounds

Table 1: Comparative Overview of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity/Applications Safety Profile
Tert-butyl 4-[(chlorosulfonyl)methyl]azepane-1-carboxylate C₁₁H₂₀ClNO₄S ~300.5 Azepane, tert-butyl carbamate, chlorosulfonylmethyl Sulfonamide synthesis, drug intermediates Likely corrosive (chlorosulfonyl)
Tert-butyl (4-chlorophenethyl)carbamate C₁₃H₁₈ClNO₂ 255.74 Carbamate, chlorophenethyl Pharmaceutical intermediate Non-hazardous
Methyl 4-[(chlorosulfonyl)methyl]benzoate C₉H₉ClO₄S 248.68 Benzoate ester, chlorosulfonylmethyl Sulfonation reactions, organic synthesis Reactive (chlorosulfonyl)
Tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate Undisclosed Undisclosed Diazepane, chlorosulfonyl, tert-butyl carbamate Medicinal chemistry (CNS targets) Likely reactive

Structural and Functional Group Comparisons

  • Core Ring Systems: The target compound’s azepane (7-membered, one nitrogen) offers conformational flexibility, enhancing solubility in organic solvents compared to the rigid aromatic ring in Methyl 4-[(chlorosulfonyl)methyl]benzoate . Chlorosulfonyl Group: Present in both the target compound and Methyl 4-[(chlorosulfonyl)methyl]benzoate, this group enables nucleophilic substitution (e.g., with amines to form sulfonamides). However, steric hindrance from the azepane ring in the target may slow reactivity compared to the planar benzoate derivative .
  • Protective Groups :

    • The tert-butyl carbamate in the target and ’s compound ensures amine protection during synthesis. In contrast, Methyl 4-[(chlorosulfonyl)methyl]benzoate uses a methyl ester, which is less stable under basic conditions.

Research Findings and Implications

  • Synthetic Utility : The target compound’s dual functionality (protective group + reactive site) streamlines multi-step syntheses, reducing purification needs.
  • Biological Relevance : Azepane and diazepane rings are privileged scaffolds in drug design, with the latter appearing in anxiolytics (e.g., diazepam derivatives) .
  • Thermal Stability : Sulfonyl chlorides like the target compound are heat-sensitive; storage at room temperature in inert atmospheres is recommended .

Biological Activity

Tert-butyl 4-[(chlorosulfonyl)methyl]azepane-1-carboxylate, with the CAS number 1380170-73-9, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C₁₁H₂₀ClNO₄S
  • Molecular Weight : 297.794 g/mol
  • Purity : >97% .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly proteins and enzymes. The chlorosulfonyl group is known to form covalent bonds with nucleophilic sites on proteins, which may lead to modulation of enzymatic activities and subsequent biological effects. This interaction can influence several biochemical pathways, including those involved in cell signaling and metabolic processes.

Biological Activities

  • Antitumor Activity :
    • Preliminary studies indicate that compounds with similar structures have shown efficacy in inhibiting tumor cell proliferation. Research suggests that the sulfonamide linkage in this compound may enhance its potential as an antitumor agent by affecting histone deacetylase (HDAC) activity, which is crucial in cancer biology .
  • Inhibition of Enzymatic Activity :
    • The compound's ability to inhibit specific enzymes has been documented, although detailed studies are required to elucidate the exact mechanisms. For instance, it may exhibit inhibitory effects on protein kinases, which play vital roles in cell signaling pathways .
  • Potential as a Chemical Probe :
    • Due to its reactivity and ability to modify proteins, this compound can serve as a useful chemical probe in biochemical assays aimed at studying protein interactions and functions .

Case Study 1: Anticancer Properties

A study investigating the anticancer properties of sulfonamide compounds found that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of HDACs by sulfonamide-containing compounds revealed that this compound could potentially serve as a lead compound for developing new therapeutic agents targeting epigenetic regulators in cancer treatment .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor ActivityInhibits tumor cell proliferation
Enzyme InhibitionPotential HDAC inhibitor
Chemical ProbeUseful in biochemical assays

Q & A

Basic Research Questions

Q. What are the key structural features and identifiers of tert-butyl 4-[(chlorosulfonyl)methyl]azepane-1-carboxylate?

  • Answer : The compound has a seven-membered azepane ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a chlorosulfonylmethyl substituent at the 4-position. Key identifiers include:

  • CAS No. : 1380170-73-9
  • Molecular formula : C₁₁H₂₀ClNO₄S
  • Molecular weight : 297.8 g/mol
  • SMILES : ClS(C1CCN(C(=O)OC(C)(C)C)CCC1)(=O)=O
    Structural confirmation is typically achieved via ¹H/¹³C NMR, IR spectroscopy, and X-ray crystallography (for crystalline derivatives) .

Q. What synthetic methodologies are recommended for preparing this compound?

  • Answer : Synthesis often involves:

  • Step 1 : Introduction of the chlorosulfonyl group via reaction of a hydroxymethylazepane precursor with chlorosulfonic acid under controlled conditions (0–5°C, inert atmosphere).
  • Step 2 : Boc protection using di-tert-butyl dicarbonate in solvents like tetrahydrofuran (THF) with a base (e.g., triethylamine).
  • Purification : Column chromatography (hexanes/ethyl acetate gradients) or recrystallization. Reaction progress is monitored via TLC or HPLC .

Q. How should this compound be stored to ensure stability?

  • Answer : The chlorosulfonyl group is moisture-sensitive. Store under anhydrous conditions (desiccator with silica gel) at 2–8°C in amber glass vials to prevent photodegradation. Avoid exposure to strong acids/bases or oxidizing agents, which may hydrolyze the sulfonyl chloride or deprotect the Boc group .

Q. What safety precautions are necessary during handling?

  • Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. The compound may release HCl upon hydrolysis; avoid inhalation of vapors. In case of skin contact, rinse immediately with water for 15 minutes. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How does the chlorosulfonyl group influence reactivity in derivatization reactions?

  • Answer : The chlorosulfonyl moiety acts as an electrophilic site for nucleophilic substitution. Common reactions include:

  • Sulfonamide formation : React with amines (e.g., primary/secondary amines) in dichloromethane at room temperature.
  • Sulfonate ester synthesis : React with alcohols/phenols in the presence of a base (e.g., pyridine).
    Kinetic studies suggest reaction rates depend on solvent polarity and nucleophile strength. Competing hydrolysis can be minimized using anhydrous conditions .

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?

  • Answer :

  • Challenges : Rotamerism in the azepane ring may cause splitting in ¹H NMR signals.
  • Solutions : Use high-field NMR (≥400 MHz) and variable-temperature experiments to coalesce signals. LC-MS with electrospray ionization (ESI) confirms molecular weight, while IR spectroscopy identifies sulfonyl (S=O, ~1350–1150 cm⁻¹) and Boc carbonyl (C=O, ~1680 cm⁻¹) stretches .

Q. What are the potential decomposition pathways under thermal or photolytic stress?

  • Answer : Thermal degradation (TGA/DSC studies) may involve:

  • Boc deprotection : Above 150°C, releasing CO₂ and isobutylene.
  • Sulfonyl chloride hydrolysis : Forms sulfonic acid in humid conditions.
    Photolysis (UV-Vis studies) can cleave the C–S bond, generating free radicals. Stability is enhanced by storing in inert atmospheres (argon) .

Q. How can computational modeling predict biological interactions of derivatives?

  • Answer : Density functional theory (DFT) calculates electron density maps to identify reactive sites (e.g., sulfonyl group). Molecular docking (AutoDock Vina) screens derivatives against targets like enzymes or receptors. QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the azepane ring) with activity .

Methodological Notes

  • Synthetic Optimization : Use Schlenk-line techniques for air-sensitive steps.
  • Analytical Validation : Cross-validate purity (>95%) via NMR, HPLC, and elemental analysis.
  • Safety Protocols : Include emergency shower/eyewash access and SDS documentation in lab manuals .

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